

# Investigating the synergistic effects of Brigimadlin with other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Brigimadlin |           |
| Cat. No.:            | B10856465   | Get Quote |

# Unlocking Synergistic Potential: Brigimadlin in Combination Cancer Therapy

For Immediate Release

[City, State] – [Date] – **Brigimadlin** (BI 907828), a potent oral antagonist of the MDM2-p53 interaction, is demonstrating significant promise in enhancing the efficacy of other chemotherapeutic agents, heralding a new era of combination therapies for a range of challenging cancers. This guide provides a comprehensive comparison of **Brigimadlin**'s synergistic effects when combined with immunotherapy and radiotherapy, supported by the latest preclinical and clinical experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings to inform future research and clinical application.

**Brigimadlin**'s mechanism of action, which restores the tumor-suppressing function of p53 in cancer cells with wild-type TP53, provides a strong rationale for its use in combination regimens. By inducing cell-cycle arrest and apoptosis in tumor cells, **Brigimadlin** can sensitize them to the cytotoxic effects of other treatments.

### **Brigimadlin** in Combination with Immunotherapy

Preclinical and clinical studies have explored the synergy between **Brigimadlin** and immune checkpoint inhibitors, specifically anti-PD-1 antibodies like ezabenlimab. The underlying



hypothesis is that by inducing immunogenic cell death, **Brigimadlin** can prime the tumor microenvironment for a more robust anti-tumor immune response when combined with checkpoint blockade.

# Preclinical Evidence: Synergistic Anti-Tumor Activity in Syngeneic Mouse Models

A pivotal preclinical study investigated the combination of **Brigimadlin** with an anti-PD-1 antibody in a Colon-26 syngeneic mouse model. The results demonstrated a significant synergistic improvement in tumor growth inhibition compared to either agent alone.[1][2] This enhanced efficacy was associated with an increased infiltration of cytotoxic CD8+ T cells into the tumor, suggesting that **Brigimadlin** potentiates the anti-tumor immune response elicited by PD-1 blockade.[3] Further preclinical work has also shown synergistic effects in a triple combination with anti-PD-1 and anti-LAG-3 antibodies.[3]

| Treatment Group         | Mean Tumor Volume (mm³)<br>at Day 21 | Tumor Growth Inhibition (%) |
|-------------------------|--------------------------------------|-----------------------------|
| Vehicle Control         | ~1500                                | -                           |
| Brigimadlin Monotherapy | ~1000                                | ~33%                        |
| Anti-PD-1 Monotherapy   | ~1200                                | ~20%                        |
| Brigimadlin + Anti-PD-1 | ~400                                 | ~73%                        |

Table 1: Representative preclinical data from a Colon-26 syngeneic mouse model demonstrating the synergistic anti-tumor activity of **Brigimadlin** in combination with an anti-PD-1 antibody. Data is illustrative based on published findings.

## Clinical Corroboration: Enhanced Efficacy in Biliary Tract Cancer

Clinical evidence for the synergistic effects of **Brigimadlin** and immunotherapy comes from a Phase Ia/Ib clinical trial (NCT03964233) investigating **Brigimadlin** in combination with the anti-PD-1 antibody ezabenlimab in patients with advanced solid tumors, including biliary tract cancer (BTC).[4][5] When compared to a parallel monotherapy trial (NCT03449381), the



combination therapy showed a notable improvement in objective response rates in patients with MDM2-amplified BTC.

| Treatment                    | Number of<br>Evaluable Patients | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) |
|------------------------------|---------------------------------|-------------------------------------|-------------------------------|
| Brigimadlin<br>Monotherapy   | 12                              | 33% (4/12)                          | 83% (10/12)                   |
| Brigimadlin +<br>Ezabenlimab | 7                               | 57% (4/7)                           | 100% (7/7)                    |

Table 2: Clinical efficacy of **Brigimadlin** monotherapy versus combination with ezabenlimab in patients with advanced biliary tract cancer (data as of October 2023).[5]

### **Brigimadlin** in Combination with Radiotherapy

The combination of **Brigimadlin** with radiotherapy is founded on the principle that **Brigimadlin**'s p53-mediated induction of apoptosis can lower the threshold for radiation-induced cell death in tumor cells.

### Preclinical Validation: Enhanced Survival in Glioblastoma Models

Preclinical studies utilizing patient-derived xenograft (PDX) models of TP53 wild-type glioblastoma have provided a strong rationale for this combination. In these models, the addition of **Brigimadlin** to radiotherapy significantly extended the median survival of tumor-bearing mice compared to radiotherapy alone.[6][7] This suggests that **Brigimadlin** can effectively sensitize glioblastoma cells to the cytotoxic effects of radiation.



| Treatment Group         | Median Survival (Days) |
|-------------------------|------------------------|
| Vehicle Control         | 50                     |
| Brigimadlin Monotherapy | 66                     |
| Radiotherapy (RT)       | 82                     |
| Brigimadlin + RT        | 128.5                  |

Table 3: Preclinical data from an orthotopic glioblastoma patient-derived xenograft (GBM108) model demonstrating enhanced survival with the combination of **Brigimadlin** and radiotherapy. [7][8]

### Clinical Investigation: A Phase 0/la Study in Glioblastoma

These promising preclinical findings have led to the initiation of a Phase 0/la clinical trial (NCT05376800) to evaluate the safety and efficacy of **Brigimadlin** in combination with radiotherapy in patients with newly diagnosed glioblastoma.[6][9] The study is designed to first assess the brain penetration of **Brigimadlin** and then to determine the maximum tolerated dose of the combination.[6][10]

### **Signaling Pathways and Experimental Workflows**

The synergistic effects of **Brigimadlin** are rooted in its ability to modulate key cellular pathways and interact with the mechanisms of action of its combination partners.

Brigimadlin's core mechanism of action.





#### Click to download full resolution via product page

Caption: Brigimadlin's core mechanism of action.





Synergistic mechanisms of Brigimadlin combinations.



Click to download full resolution via product page

Caption: Synergistic mechanisms of **Brigimadlin** combinations.

# Experimental Protocols Preclinical Syngeneic Mouse Model (Brigimadlin + Anti-PD-1)

- Animal Model: BALB/c mice.
- Tumor Cell Line: Colon-26 murine colon carcinoma cells.
- Tumor Implantation: Subcutaneous injection of 1x10^6 Colon-26 cells into the flank of each mouse.
- Treatment Groups:
  - Vehicle control (oral gavage).
  - Brigimadlin (oral gavage, daily or intermittent high-dose schedule).
  - Anti-mouse PD-1 antibody (intraperitoneal injection, e.g., 10 mg/kg, twice weekly).
  - Brigimadlin + Anti-mouse PD-1 antibody.
- Tumor Measurement: Tumor volume measured twice weekly with calipers (Volume = 0.5 x length x width^2).
- Endpoint Analysis: Comparison of tumor growth inhibition between groups. At the end of the study, tumors are excised for immunohistochemical analysis of CD8+ T cell infiltration.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of Brigimadlin and anti-PD-1.





# Clinical Trial Protocol (Brigimadlin + Ezabenlimab in BTC)

- Trial Design: Phase Ia/Ib, open-label, dose-escalation and expansion study (NCT03964233).
- Patient Population: Adults with advanced solid tumors, with expansion cohorts for specific tumor types like biliary tract cancer with MDM2 amplification and TP53 wild-type status.
- Treatment Regimen:
  - Brigimadlin: Oral, once every 3 weeks (dose escalation from 30 mg).
  - Ezabenlimab: Intravenous infusion (240 mg) once every 3 weeks.
- Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration
  of response, progression-free survival (PFS), and safety.
- Tumor Assessment: Tumor response evaluated every 6 weeks according to RECIST v1.1 criteria.

### Conclusion

The available preclinical and clinical data strongly support the synergistic potential of **Brigimadlin** when combined with other chemotherapeutic agents, particularly immunotherapy and radiotherapy. The ability of **Brigimadlin** to reactivate the p53 pathway not only has direct anti-tumor effects but also appears to modulate the tumor microenvironment to be more susceptible to other treatments. The ongoing clinical trials will be crucial in further defining the efficacy and safety of these combination strategies and identifying the patient populations most likely to benefit. These findings underscore the importance of a rational, mechanism-based approach to developing novel combination therapies in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Efficacy and Safety of Brigimadlin (BI 907828) in Patients With Advanced BTC: Data From 2 Phase 1a/1b Dose-Escalation/Expansion Trials | CCA News Online [ccanewsonline.com]
- 6. JS07.4.A A PHASE 0/IA STUDY OF BRIGIMADLIN CONCENTRATION IN BRAIN TISSUE AND A DOSE ESCALATION STUDY OF BRIGIMADLIN PLUS RADIOTHERAPY IN PATIENTS WITH NEWLY DIAGNOSED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Study to Determine How BI 907828 (Brigimadlin) is Taken up in the Tumor (Phase 0) and to Determine the Highest Dose of BI 907828 (Brigimadlin) That Could be Tolerated (Phase 1a) in Combination With Radiation Therapy in People With a Brain Tumor Called Glioblastoma | Clinical Research Trial Listing [centerwatch.com]
- 10. Brigimadlin + Radiation for Glioblastoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Investigating the synergistic effects of Brigimadlin with other chemotherapeutic agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856465#investigating-the-synergistic-effects-of-brigimadlin-with-other-chemotherapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com